molecular formula C7H14ClNOS B8325586 4-(Acetylthio)piperidine hydrochloride

4-(Acetylthio)piperidine hydrochloride

Cat. No.: B8325586
M. Wt: 195.71 g/mol
InChI Key: UMRBXDQQUOGAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Acetylthio)piperidine hydrochloride is a piperidine derivative characterized by an acetylthio (-SAc) substituent at the 4-position of the piperidine ring, with a hydrochloride salt. Piperidine derivatives are widely studied in medicinal chemistry for their bioactivity, including roles as enzyme inhibitors, receptor modulators, and intermediates in drug synthesis .

Properties

Molecular Formula

C7H14ClNOS

Molecular Weight

195.71 g/mol

IUPAC Name

S-piperidin-4-yl ethanethioate;hydrochloride

InChI

InChI=1S/C7H13NOS.ClH/c1-6(9)10-7-2-4-8-5-3-7;/h7-8H,2-5H2,1H3;1H

InChI Key

UMRBXDQQUOGAQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1CCNCC1.Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences among piperidine hydrochlorides arise from substituents at the 4-position, influencing molecular weight, solubility, and reactivity.

Compound Substituent Molecular Formula Molecular Weight Key Properties
4-(Acetylthio)piperidine HCl -SAc (Acetylthio) C₇H₁₂NOS·HCl ~205.7 (calculated) Hypothetical: Thioester group may enhance reactivity (e.g., thiol exchange)
4-(Trifluoromethyl)piperidine HCl -CF₃ C₆H₁₀F₃N·HCl 235.65 Lipophilic; electron-withdrawing CF₃ group may improve metabolic stability
4-Methylpiperidine HCl -CH₃ C₆H₁₃N·HCl 121.61 Low molecular weight; basic amine with high solubility in polar solvents
4-(4-Fluorobenzoyl)piperidine HCl 4-Fluorobenzoyl C₁₂H₁₃FNO·HCl ~273.7 Aromatic ketone group; potential CNS activity due to fluorophenyl moiety
4-(Methoxymethyl)piperidine HCl -CH₂OCH₃ C₇H₁₅NO·HCl 189.66 Ether linkage enhances solubility; intermediate in drug synthesis

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